4-(benzyloxy)-N-(sec-butyl)benzamide
Description
4-(Benzyloxy)-N-(sec-butyl)benzamide is a benzamide derivative characterized by a benzyloxy group at the para position of the benzene ring and a sec-butylamide substituent. These compounds are typically synthesized via nucleophilic substitution or condensation reactions, often employing catalysts like triethylamine and solvents such as DMF or ethanol under reflux or ultrasonic conditions .
Properties
Molecular Formula |
C18H21NO2 |
|---|---|
Molecular Weight |
283.4 g/mol |
IUPAC Name |
N-butan-2-yl-4-phenylmethoxybenzamide |
InChI |
InChI=1S/C18H21NO2/c1-3-14(2)19-18(20)16-9-11-17(12-10-16)21-13-15-7-5-4-6-8-15/h4-12,14H,3,13H2,1-2H3,(H,19,20) |
InChI Key |
IIDSSJMXIPAGQK-UHFFFAOYSA-N |
SMILES |
CCC(C)NC(=O)C1=CC=C(C=C1)OCC2=CC=CC=C2 |
Canonical SMILES |
CCC(C)NC(=O)C1=CC=C(C=C1)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The benzamide scaffold allows for modular modifications. Key analogs include:
The sec-butylamide group balances lipophilicity and metabolic stability better than tert-butyl or linear alkyl chains .
Table 1: Reaction Kinetics for 4-(Benzyloxy)-N-(azetidinyl)benzamide Derivatives
| Method | Time (hours) | Yield (%) | Conditions | Reference |
|---|---|---|---|---|
| Conventional Reflux | 12 | 60–70 | Triethylamine, DMF, 60°C | |
| Ultrasonic Irradiation | 2–2.5 | 85–90 | Triethylamine, DMF, 60°C, 40 kHz |
Ultrasonic methods reduce reaction times by 80% and improve yields by 15–20% compared to conventional reflux, attributed to enhanced mass transfer and cavitation effects . Similar optimizations are likely applicable to 4-(benzyloxy)-N-(sec-butyl)benzamide synthesis.
Drug-Likeness and Computational Predictions
Using Lipinski’s Rule of Five, benzamide derivatives generally exhibit favorable pharmacokinetic profiles:
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